Product packaging for 3-Methyl-1-(p-tolylthio)butan-2-one(Cat. No.:)

3-Methyl-1-(p-tolylthio)butan-2-one

Cat. No.: B13540259
M. Wt: 208.32 g/mol
InChI Key: GAWXPSVQWCKHEZ-UHFFFAOYSA-N
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Description

3-Methyl-1-(p-tolylthio)butan-2-one is a useful research compound. Its molecular formula is C12H16OS and its molecular weight is 208.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16OS B13540259 3-Methyl-1-(p-tolylthio)butan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

3-methyl-1-(4-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C12H16OS/c1-9(2)12(13)8-14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

GAWXPSVQWCKHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C(C)C

Origin of Product

United States

Contextualization of Alkyl Aryl Thioether Ketones Within Modern Synthetic Chemistry

Alkyl aryl thioether ketones represent a significant class of organic compounds that have garnered attention in contemporary synthetic chemistry. These molecules serve as versatile building blocks and intermediates in the synthesis of more complex chemical structures. researchgate.net The presence of both a ketone and a thioether functional group within the same molecule provides multiple reactive sites, allowing for a diverse range of chemical transformations.

The synthesis of alkyl aryl ketones, a related structural class, has been advanced through methods like nickel-catalyzed reductive coupling of alkyl halides with aryl acids and anhydrides. rsc.org Furthermore, the development of one-pot syntheses for keto thioethers, for instance through palladium/gold-catalyzed reactions, highlights the ongoing efforts to create these valuable compounds efficiently. Such methodologies are crucial for accessing compounds that may have applications in medicinal chemistry and materials science.

Significance of the Thioether Moiety in Tailoring Chemical Reactivity and Synthetic Strategies

The thioether moiety (C-S-C) is a cornerstone in organic synthesis, influencing the reactivity and synthetic pathways of the molecules in which it is present. acsgcipr.org Thioethers are known to be less basic but more nucleophilic than their ether counterparts, a property stemming from the larger size and greater polarizability of the sulfur atom compared to oxygen. youtube.commasterorganicchemistry.com This enhanced nucleophilicity makes thiolates excellent reagents for S_N2 reactions with alkyl halides to form thioethers. masterorganicchemistry.com

Modern synthetic strategies are continuously being developed to construct thioether bonds, including methods that avoid the use of foul-smelling thiols by employing thiol surrogates like xanthates or by utilizing catalytic systems. nih.govresearchgate.net The development of thiol-free synthetic protocols, such as using isothiouronium salts or photochemical organocatalytic methods, further expands the toolkit for introducing the thioether group. researchgate.netacs.org The reactivity of the thioether itself is also a key aspect; for example, its oxidation to sulfoxides and sulfones is a well-established transformation that can be sensitive to the electronic environment of the sulfur atom. nih.govnih.govacs.org This reactivity has been harnessed in various applications, including in the design of stimuli-responsive materials. nih.gov

Overview of Key Structural Features and Their Implications for Research Directions of 3 Methyl 1 P Tolylthio Butan 2 One

The chemical structure of 3-Methyl-1-(p-tolylthio)butan-2-one contains several key features that dictate its reactivity and potential research applications. These include the ketone group, the thioether linkage, an isopropyl group, and a p-tolyl group.

FeatureDescriptionImplication for Reactivity and Research
Ketone A carbonyl group (C=O) at the 2-position of the butane (B89635) chain.The electrophilic carbon of the ketone is susceptible to nucleophilic attack, allowing for reactions like reduction to an alcohol or condensation with amines. smolecule.com
Thioether A sulfur atom connecting the butanone backbone to a p-tolyl group.The sulfur atom can act as a nucleophile and can be oxidized to a sulfoxide (B87167) or sulfone. nih.govnih.gov The p-tolyl group influences the electronic properties of the sulfur atom.
Isopropyl Group A branched alkyl group at the 3-position.This group provides steric bulk near the ketone, which can influence the stereochemical outcome of reactions at the carbonyl center.
p-Tolyl Group A benzene (B151609) ring substituted with a methyl group at the para position, attached to the sulfur atom.The aromatic ring and its methyl substituent can be modified through electrophilic aromatic substitution, and the electronic nature of this group affects the reactivity of the thioether.

The combination of these features makes this compound a molecule with multiple handles for synthetic modification. Research could explore, for instance, the selective reduction of the ketone in the presence of the thioether, or the oxidation of the thioether without affecting the ketone.

Theoretical and Computational Chemistry Studies on 3 Methyl 1 P Tolylthio Butan 2 One

Electronic Structure and Conformational Analysis

Understanding the three-dimensional structure and electron distribution of 3-Methyl-1-(p-tolylthio)butan-2-one is fundamental to predicting its chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its ground state properties.

These calculations begin with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. This process yields key data on bond lengths, bond angles, and dihedral angles. For instance, the bond lengths of the carbonyl group (C=O) and the thioether linkage (C-S) are of particular interest as they influence the molecule's reactivity. Distortions in the p-tolyl ring from a perfect hexagon can also be quantified.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The MEP map visually indicates regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nanobioletters.com

Table 1: Representative DFT-Calculated Ground State Properties for a Thioether Ketone

Property Calculated Value Significance
C=O Bond Length ~1.21 Å Influences carbonyl reactivity
C-S Bond Length ~1.82 Å Key to thioether stability and reactions
C-S-C Bond Angle ~100-105° Defines the geometry around the sulfur atom
HOMO-LUMO Gap ~4-5 eV Indicator of chemical reactivity and electronic transitions

Note: The values in this table are illustrative and based on typical DFT calculations for similar organic molecules.

While DFT is excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations are used to explore the full conformational landscape of this compound by simulating the atomic movements over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves at a given temperature and pressure. mdpi.com

Prediction and Analysis of Reaction Mechanisms and Energy Profiles

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient species, and explaining observed product distributions.

When this compound undergoes a reaction, it passes through a high-energy transition state (TS) and may involve one or more intermediates. DFT calculations are a primary tool for locating and characterizing these species on the potential energy surface. nih.gov

A transition state is a first-order saddle point, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computationally, a TS is confirmed by finding exactly one imaginary vibrational frequency. nih.gov The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Intermediates, such as pre-reactive complexes or product complexes, are local minima on the reaction pathway. nih.gov For example, in an oxidation reaction involving an OH radical, a pre-reactive complex can form between the ketone and the radical before a hydrogen atom is abstracted. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state correctly connects the reactants and products (or intermediates). nih.gov

Many chemical reactions can produce multiple stereoisomers. Computational studies provide profound insights into why one stereoisomer is formed preferentially over another. This is particularly relevant for reactions involving the chiral center that can be formed at the α-carbon (C3) of this compound.

Using DFT, the energy profiles of all possible stereochemical pathways can be calculated. nih.gov The stereoselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the different stereoisomeric products. The pathway with the lower activation energy will be kinetically favored, leading to the major product. nih.gov

For example, in a cycloaddition reaction, the relative energies of the endo and exo transition states are compared. An analysis of the global electron density transfer (GEDT) at the transition state can also help explain the observed selectivity, with higher polarity often correlating with a lower energy barrier. nih.gov These computational models can accurately predict the stereochemical outcome, which is in agreement with experimental findings. nih.govresearchgate.net

Table 2: Example of Calculated Energy Profile for a Stereoselective Reaction

Stereoisomeric Pathway Reactant Complex Energy (kcal/mol) Transition State Energy (kcal/mol) Product Energy (kcal/mol) Predicted Outcome
Path A (leading to R-isomer) -5.0 +15.2 -25.8 Minor Product

Note: This table represents hypothetical energy values to illustrate the concept of computational prediction of stereoselectivity.

Spectroscopic Property Predictions for Validation of Mechanistic Hypotheses

A powerful application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR). These predictions serve as a crucial link between theoretical models and experimental reality. nanobioletters.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated IR spectrum of a proposed intermediate or transition state with experimental data (if obtainable), a mechanistic hypothesis can be supported or refuted. For example, the calculated stretching frequency of the carbonyl group in a complex can be compared to the experimentally observed value. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The theoretical chemical shifts for a proposed molecular structure can be compared directly with the experimental NMR spectrum. A strong correlation between the predicted and measured spectra provides compelling evidence for the correctness of the proposed structure. nanobioletters.com This is invaluable for confirming the constitution of reaction products, especially when multiple isomers are possible.

Advanced Spectroscopic and Chromatographic Methods for Mechanistic and Stereochemical Analysis of 3 Methyl 1 P Tolylthio Butan 2 One in Reaction Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Elucidation of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the kinetics and mechanisms of chemical reactions in solution. It provides real-time structural information on reactants, intermediates, and products, allowing for a comprehensive understanding of the reaction pathway. By acquiring spectra at various time intervals, changes in the concentration of different species can be tracked by integrating the areas of their characteristic peaks.

In the context of reactions involving 3-Methyl-1-(p-tolylthio)butan-2-one, ¹H and ¹³C NMR are fundamental. The ¹H NMR spectrum provides information about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance through integration. For instance, the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group, the methine proton, and the distinct methyl groups of the isobutyl and p-tolyl moieties all have unique chemical shifts and multiplicities that can be monitored.

Advanced techniques like slice-selective NMR spectroscopy can be employed for single-shot reaction monitoring. researchgate.net This method is particularly useful for studying inhomogeneous mixtures or for tracking reactions with significant spatial or temporal variations within the NMR tube, offering a more dynamic picture of the reaction progress. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents predicted chemical shift values based on standard NMR principles and data from structurally similar compounds.

Atom TypePositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl (Tolyl)p-CH₃~2.3~21.0
AromaticAryl-H~7.1-7.3~129.0-137.0
Methylene-S-CH₂-~3.7~45.0
CarbonylC=O-~210.0
Methine-CH(CH₃)₂~2.8~41.0
Methyl (Isobutyl)-CH(CH₃)₂~1.1~18.0

Mass Spectrometry for Identification of Reaction Products and By-products

Mass spectrometry (MS) is a critical tool for identifying the molecular weight and elemental composition of reaction products and by-products, even those present in trace amounts. When coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the analysis of complex reaction mixtures.

In reactions of this compound, MS can confirm the formation of the desired product by identifying its molecular ion peak. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that helps to distinguish between isomers and elucidate the structure of unknown by-products. For example, studies on the oxidation of related ketones have successfully used techniques like atmospheric pressure chemical ionization/mass spectrometry (APCI/MS) and electrospray ionization/mass spectrometry (ESI-MS) to identify multi-oxygenated products and understand complex aging mechanisms in atmospheric chemistry. copernicus.org This approach is directly applicable to studying the oxidation or degradation products of this compound.

Table 2: Hypothetical Mass Spectrometry Data for Reaction Analysis This table illustrates how MS can be used to identify potential products in a hypothetical oxidation reaction of the title compound.

CompoundHypothetical TransformationMolecular FormulaExpected Molecular Weight (g/mol)
This compoundStarting MaterialC₁₂H₁₆OS208.32
3-Methyl-1-(p-tolylsulfinyl)butan-2-oneSulfoxidationC₁₂H₁₆O₂S224.32
3-Methyl-1-(p-tolylsulfonyl)butan-2-oneSulfoxidation (x2)C₁₂H₁₆O₃S240.32
3-Hydroxy-3-methyl-1-(p-tolylthio)butan-2-oneBaeyer-Villiger Oxidation or α-HydroxylationC₁₂H₁₆O₂S224.32

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are workhorse techniques for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions.

Purity is determined by analyzing a sample under optimized chromatographic conditions. A pure sample will ideally yield a single, sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and their relative peak areas can be used to quantify the purity level.

For reaction progress monitoring, small aliquots are withdrawn from the reaction mixture at specific time points and analyzed. By plotting the concentration (or relative peak area) of the starting material, products, and key intermediates against time, a reaction profile is generated. This profile is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Table 3: Example of Reaction Monitoring Data using HPLC This table simulates the data obtained from monitoring a reaction where this compound is the product.

Time (hours)Reactant A (% Area)Reactant B (% Area)This compound (% Area)
050.050.00.0
135.234.929.9
222.121.856.1
45.55.389.2
6<1.0<1.0>98.0

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. In asymmetric synthesis, quantifying the stereochemical purity of the product is crucial. Chiral HPLC is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound. researchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. Cellulose-based CSPs are often effective for separating a wide range of chiral compounds. mdpi.comnih.gov The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks. This analysis is essential for evaluating the effectiveness of a chiral catalyst or reagent used in the synthesis. The ability to monitor the ee during a reaction can also provide insights into the reaction mechanism and help determine the optimal point to stop the reaction for the highest enantiopurity. mdpi.com

Table 4: Representative Data from Chiral HPLC Analysis This table shows hypothetical results for the analysis of a non-racemic sample of this compound.

ParameterValue
Chiral Column TypeCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane/Isopropanol (90:10)
Retention Time (R-enantiomer)12.5 min
Retention Time (S-enantiomer)14.8 min
Peak Area (R-enantiomer)15800
Peak Area (S-enantiomer)182200
Enantiomeric Excess (ee) of S-enantiomer 84.0%

Future Research Directions and Unresolved Challenges for 3 Methyl 1 P Tolylthio Butan 2 One

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of α-arylthio ketones, including 3-Methyl-1-(p-tolylthio)butan-2-one, traditionally relies on methods like the nucleophilic substitution of α-halogenated ketones with thiols. acs.org While effective, these routes often involve hazardous reagents and generate significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.

Key areas for improvement include:

Green Chemistry Approaches : A significant advancement would be the adoption of photocatalytic methods. For instance, a recently developed process for synthesizing α-keton thiol esters uses an organic photocatalyst, visible light as a sustainable energy source, and oxygen as a green oxidant, with water as the only byproduct. acs.org Adapting such principles for the direct synthesis of α-arylthio ketones from readily available alkenes and thiols would represent a major step towards sustainability.

Atom Economy : One-pot cascade reactions that form multiple bonds in a single operation are highly desirable. Methodologies that combine C-H activation, oxidation, and thiolation steps without isolating intermediates would improve efficiency and reduce waste. rsc.org For example, a one-pot synthesis of aryl α-keto esters has been developed using selenium dioxide for oxidation, followed by esterification. researchgate.net Similar multi-step, single-pot strategies could be envisioned for α-arylthio ketones.

Catalyst Development : Research into novel catalysts is crucial. While palladium catalysis is common for α-arylation of ketones nih.gov, exploring earth-abundant and less toxic metal catalysts (e.g., iron, cobalt) could lead to more cost-effective and sustainable processes. rsc.org Bifunctional catalysts that can facilitate multiple steps in a reaction sequence are particularly promising. rsc.org

Exploration of Novel Reactivity Patterns and Chemical Transformations

The chemical structure of this compound, featuring a reactive ketone carbonyl and a versatile thioether linkage, offers a platform for diverse chemical transformations. While the general reactivity of ketones is well-understood (e.g., nucleophilic addition, reduction to alcohols) smolecule.com, the interplay between the two functional groups could lead to novel reactivity.

Future research should focus on:

α-Functionalization : The position alpha to the carbonyl group is a key site for derivatization. Developing new methods for the α-arylation of ketones using electrochemical synthesis with enol acetates and aryl diazonium salts presents a modern approach. rsc.org Exploring these reactions could generate a library of derivatives with diverse electronic and steric properties.

Radical Reactions : The thioether moiety can participate in radical reactions. Photocatalytic methods could be used to generate electrophilic radicals via a desulfurization process, which can then add to alkenes or enamines in C-C bond-forming reactions. acs.org Investigating these pathways for this compound could unlock new synthetic applications.

Rearrangement Reactions : Tandem reactions involving regioselective thiol attack followed by 1,2-shifts (Pinacol-type rearrangements) have been demonstrated in related systems to create complex keto thioethers. acs.org Applying such strategies to this compound could yield structurally unique products.

Integration into Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to automated and continuous flow processes is a key trend in modern chemistry, offering enhanced speed, safety, and scalability. sigmaaldrich.comrsc.org Integrating the synthesis and derivatization of this compound into these platforms is a significant but worthwhile challenge.

Automated Synthesis : Automated platforms, which use pre-filled reagent cartridges and robotic systems, can rapidly generate libraries of compounds for screening purposes. sigmaaldrich.comsynplechem.com Developing protocols to perform key transformations, such as amide couplings or Suzuki couplings on derivatives of this compound, would accelerate the discovery of new bioactive molecules. sigmaaldrich.com These systems can handle the entire process from reaction to purification, minimizing human error and exposure to hazardous materials. sigmaaldrich.comnih.gov

Flow Chemistry : Continuous flow chemistry offers precise control over reaction parameters like temperature and mixing, which is particularly advantageous for highly exothermic or fast reactions. rsc.orgmdpi.com For instance, the α-alkylation of ketones, which often requires cryogenic temperatures (−78 °C) in batch processing, can be performed efficiently and safely at higher temperatures in a flow reactor, reducing reaction times and improving yields. rsc.org Similarly, multistep syntheses, such as the conversion of N-protected amino acids to α-halo ketones, have been successfully implemented in continuous flow systems, demonstrating the potential for complex molecule construction. acs.org Adapting the synthesis of this compound to a flow process could enable safer, more efficient, and scalable production. researchgate.net

Computational Design and Prediction of New Reactions and Derivatizations

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules before committing to laboratory synthesis. Applying these methods to this compound can guide experimental efforts and accelerate discovery.

Mechanistic Studies : Density Functional Theory (DFT) calculations can be used to elucidate complex reaction mechanisms. For example, computational studies have detailed the multi-step mechanism of the thionation of carbonyl compounds with Lawesson's reagent, explaining the observed differences in reactivity between ketones, esters, and amides. acs.org Similar studies on the reactions of this compound could reveal the nature of transition states and intermediates, helping to optimize reaction conditions.

Predicting Reactivity and Selectivity : Computational models can predict reaction outcomes. Studies on acyl radical reactions have shown how subtle changes in substrate conformation can dramatically shift the selectivity between cyclization and rearrangement products, a finding rationalized by DFT calculations of the reaction energies. acs.org Such predictive power could be harnessed to design new derivatization reactions for this compound, identifying promising substrates and reagents for achieving desired products.

Designing New Derivatives : Quantum mechanical methods can be used to predict the redox potentials and other electronic properties of novel derivatives. researchgate.net By simulating the effects of different substituents on the aryl ring or the alkyl backbone, researchers can computationally screen for derivatives with specific desired properties, prioritizing the most promising candidates for synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Methyl-1-(p-tolylthio)butan-2-one, and how can reaction conditions be optimized?

  • The compound is synthesized via nucleophilic substitution between a ketone precursor (e.g., 3-methyl-2-butanone) and p-toluenethiol. A base such as NaOH facilitates the reaction under reflux conditions (60–80°C). Optimization involves solvent selection (e.g., THF for better solubility), stoichiometric ratios (1:1.2 ketone to thiol), and purification via silica gel chromatography (hexane/ethyl acetate gradient). Reaction progress is monitored by TLC, and purity is confirmed by HPLC (>98%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H NMR (CDCl₃, 400 MHz): Key signals include a singlet for the methyl group adjacent to the ketone (δ 2.1–2.3 ppm), aromatic protons (δ 7.2–7.4 ppm), and a triplet for the thioether-linked methylene (δ 3.5–3.7 ppm).
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and C-S bond (~650–700 cm⁻¹).
  • HRMS : Molecular ion [M+H]⁺ at m/z 224.0832 (calculated for C₁₂H₁₆OS) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial Activity : Broth microdilution to determine minimum inhibitory concentrations (MIC) against S. aureus and E. coli.
  • Anti-inflammatory Potential : COX-2 inhibition assay using ELISA.
  • Cytotoxicity : MTT assay on HEK293 cells. Include controls (e.g., DMSO vehicle) and triplicate runs for reproducibility .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

  • DFT Calculations (e.g., B3LYP/6-31G*): Model transition states to identify electrophilic attack sites. The electron-rich p-tolylthio group directs electrophiles to the carbonyl carbon. Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO gaps) quantifies reactivity. Experimental validation via kinetic studies (e.g., measuring rate constants under varying temperatures) confirms computational predictions .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for derivatives of this compound?

  • Meta-Analysis : Compare assay conditions (pH, enzyme source, substrate concentration) across studies. For example, IC₅₀ discrepancies may arise from using rat vs. human recombinant enzymes.
  • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to distinguish true inhibition from assay artifacts (e.g., compound aggregation). Standardize protocols (Tris-HCl pH 7.4, 25°C) .

Q. How do solvent effects influence the stability of this compound during storage?

  • Degradation Pathways : Polar aprotic solvents (e.g., DMSO) accelerate ketone hydrolysis. Stability Studies (40°C/75% RH, monitored by HPLC) identify degradation products (e.g., oxidation of thioether to sulfoxide).
  • Mitigation Strategies : Store under inert atmosphere (N₂) in anhydrous DCM at –20°C. Add antioxidants (e.g., 0.1% BHT) to suppress radical-mediated degradation .

Data Contradiction Analysis

Q. Why do studies report conflicting antimicrobial activities for structurally similar thioether-containing ketones?

  • Source Variability : Differences in microbial strains (e.g., methicillin-resistant vs. susceptible S. aureus) affect MIC values.
  • Purity Issues : Impurities from incomplete purification (e.g., residual thiols) may artificially enhance or suppress activity. Validate compound purity via GC-MS before testing .

Q. How can researchers address discrepancies in synthetic yields reported for this compound?

  • Reaction Monitoring : Use inline FTIR or LC-MS to track intermediate formation (e.g., enolate intermediates in aldol condensation).
  • Byproduct Identification : HRMS and 2D NMR (e.g., HSQC) characterize side products (e.g., disulfides from thiol oxidation). Optimize inert atmosphere (Ar) to minimize byproduct formation .

Methodological Tables

Analytical Technique Key Parameters Application
HPLC-DADC18 column, 70:30 acetonitrile/waterPurity assessment (>98%)
SPRImmobilized enzyme, 25°C, pH 7.4Binding kinetics (ka/kd)
DFT CalculationsB3LYP/6-31G*, solvent: implicit (IEFPCM)Regioselectivity prediction

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